molecular formula C16H26ClNO3 B1397640 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-22-1

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397640
CAS No.: 1220038-22-1
M. Wt: 315.83 g/mol
InChI Key: GIBSXVHPKUVAIK-UHFFFAOYSA-N
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Description

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClNO3. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-(2-hydroxyethyl)piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-hydroxyethyl)piperidine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Piperidine derivatives with different functional groups.

Scientific Research Applications

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and neurotransmitter activity.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,4-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(3,5-Dimethoxyphenyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(3,5-Dimethoxybenzyl)oxy]propyl}piperidine hydrochloride

Uniqueness

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research settings where specific molecular interactions are studied.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-18-15-9-13(10-16(11-15)19-2)12-20-8-6-14-5-3-4-7-17-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSXVHPKUVAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCCC2CCCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

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